
Chlormadinone acetate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlormadinone acetate-d6 is a deuterated form of chlormadinone acetate, a synthetic progestin and antiandrogen. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its high contraceptive efficacy and is often used in combination with estrogen for birth control .
Preparation Methods
The synthesis of chlormadinone acetate-d6 involves several steps, starting from the basic steroid structure. The key steps include chlorination, acetylation, and deuteration. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, acetic anhydride for acetylation, and deuterium oxide for deuteration. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chlormadinone acetate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound, resulting in reduced forms of the compound.
Scientific Research Applications
Chlormadinone acetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of chlormadinone acetate in various samples.
Biology: Employed in studies investigating the effects of progestins on cellular processes and gene expression.
Medicine: Used in pharmacokinetic studies to understand the metabolism and bioavailability of chlormadinone acetate.
Industry: Applied in the development of new contraceptive formulations and hormone replacement therapies
Mechanism of Action
Chlormadinone acetate-d6 exerts its effects by binding to progesterone and androgen receptors. As a progestin, it mimics the action of natural progesterone, regulating the menstrual cycle and maintaining pregnancy. As an antiandrogen, it inhibits the action of androgens by blocking their receptors, which is useful in treating conditions like acne and hirsutism. The molecular targets and pathways involved include the progesterone receptor and androgen receptor signaling pathways .
Comparison with Similar Compounds
Chlormadinone acetate-d6 is compared with other similar compounds such as:
Norethisterone: Another synthetic progestin used in hormonal contraceptives.
Norgestrel: A progestin used in combination with estrogen for birth control.
Medroxyprogesterone acetate: A progestin used in hormone replacement therapy and contraceptives. This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research
Properties
Molecular Formula |
C23H29ClO4 |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3,5D2,11D |
InChI Key |
QMBJSIBWORFWQT-QJOXPKARSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C)OC(=O)C([2H])([2H])[2H])Cl |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



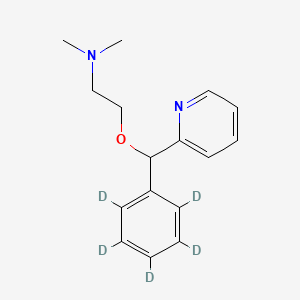
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
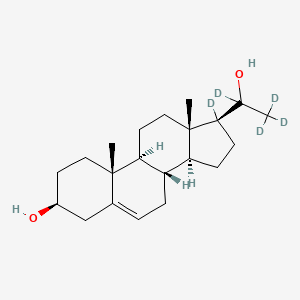
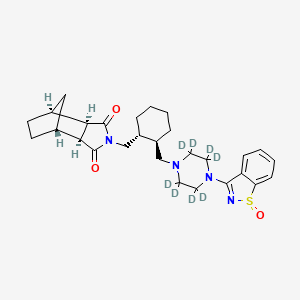

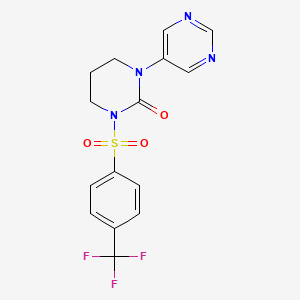
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
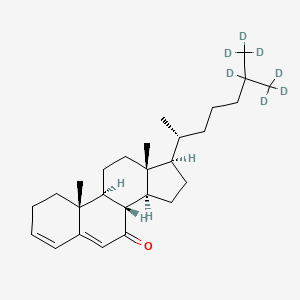
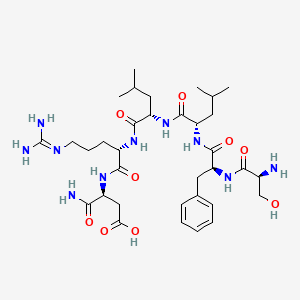
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
